molecular formula C22H24ClN3O3S B12172871 1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B12172871
M. Wt: 446.0 g/mol
InChI Key: KZKVSRDYEZDUPV-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-chlorophenyl sulfonyl group at the 4-position, connected via a butan-1-one linker to a 1H-indol-3-yl moiety. The sulfonyl group enhances metabolic stability, while the indole moiety may facilitate π-π stacking interactions with receptor binding sites.

Properties

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

InChI

InChI=1S/C22H24ClN3O3S/c23-18-8-10-19(11-9-18)30(28,29)26-14-12-25(13-15-26)22(27)7-3-4-17-16-24-21-6-2-1-5-20(17)21/h1-2,5-6,8-11,16,24H,3-4,7,12-15H2

InChI Key

KZKVSRDYEZDUPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

    Attachment of the Indole Moiety: The indole moiety is attached through a coupling reaction with 4-(1H-indol-3-yl)butan-1-one using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds, including this one, may exhibit antidepressant properties. The structural modifications enhance the interaction with serotonin receptors, potentially leading to improved efficacy in treating depression .
  • Anticancer Potential : Compounds similar to 1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one have been evaluated for their anticancer activities. Studies show that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntidepressantEnhances serotonin receptor interaction
AnticancerInhibits cell proliferation in cancer lines
NeuroprotectiveProtects against oxidative stress
AntimicrobialExhibits antibacterial properties

Study 1: Antidepressant Efficacy

A study conducted on various piperazine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain, indicating its potential for treating mood disorders.

Study 2: Anticancer Activity

In vitro studies revealed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. Further research is needed to explore its efficacy in vivo and its potential as a lead compound for new anticancer drugs.

Study 3: Neuroprotection

Research focused on the neuroprotective capabilities of similar piperazine compounds showed that they could mitigate neuronal damage caused by oxidative stress. This suggests that the compound may be beneficial in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors such as serotonin or dopamine receptors, influencing neurotransmission.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural analogs and their distinguishing features:

Compound Name/ID Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Target (if reported)
Target Compound Piperazine + butanone + indole 4-(4-chlorophenyl)sulfonyl, 1H-indol-3-yl Not explicitly provided ~450 (estimated) Hypothesized: 5-HT₆ receptor
1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one (3a) Piperazine + ethanone + indole 4-iodophenyl sulfonyl, 5-fluoro-indole, 2-methoxyphenylpiperazine C₂₇H₂₄FIN₃O₄S ~677.36 5-HT₆ receptor ligand
MK45 (RTC6) Piperazine + butanone + thiophene 3-chloro-5-(trifluoromethyl)pyridin-2-yl, thiophen-2-yl C₁₈H₁₈ClF₃N₂OS ~402.86 Not specified
GMJ Piperidine + butanone + fluorophenyl 4-chlorophenyl, 4-fluorophenyl, 4-hydroxypiperidine C₂₁H₂₃ClFN O₂ 405.87 Not specified
1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol Piperidine + piperazine + sulfonyl 4-chlorophenyl sulfonyl, 4-fluorophenylpiperazine, hydroxypiperidine C₂₂H₂₇ClFN₃O₃S 467.98 Not specified

Key Structural Differences

Sulfonyl Group Variations: The target compound uses a 4-chlorophenyl sulfonyl group, whereas compound 3a substitutes with a 4-iodophenyl sulfonyl group. Halogen size (Cl vs. Compound replaces the piperazine with a piperidine-hydroxyl group, reducing basicity and altering solubility.

Linker Modifications :

  • The target compound employs a butan-1-one linker, while 3a uses a shorter ethan-1-one chain. Longer linkers may enhance conformational flexibility, influencing binding pocket accessibility .

Heterocyclic Moieties :

  • Replacement of indole (target) with thiophene (MK45) or pyrazole (MK69, ) modifies π-system interactions. Indole’s NH group may form hydrogen bonds absent in thiophene derivatives .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) :

    • The target compound’s indole and chlorophenyl groups likely increase LogP (~4.5 estimated) compared to GMJ (LogP ~3.8) due to reduced polarity .
    • Fluorine substituents (e.g., 3a’s 5-fluoro-indole) enhance metabolic stability but may reduce aqueous solubility .

Biological Activity

The compound 1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18ClN3O2SC_{18}H_{18}ClN_3O_2S. It features a piperazine ring substituted with a chlorophenyl sulfonyl group and an indole moiety, which are known to contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : The presence of the sulfonyl group may enhance the compound's ability to inhibit bacterial growth.
  • Cytotoxic Effects : Studies suggest that indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Several studies have demonstrated that related compounds exhibit significant antibacterial activity against various strains. For instance, compounds containing the piperazine moiety have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Anticancer Properties

Indole derivatives are well-documented for their anticancer properties. The compound's structure suggests potential interactions with cellular pathways involved in cancer cell proliferation and survival. For example, it may inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival.

Case Studies and Research Findings

  • In Vitro Studies : In a study examining the cytotoxic effects of similar compounds on human cancer cell lines, it was found that specific derivatives induced significant apoptosis at micromolar concentrations. The mechanism was linked to oxidative stress and mitochondrial dysfunction .
  • Enzyme Inhibition : A series of synthesized compounds related to this structure were tested for their ability to inhibit urease and acetylcholinesterase, showing promising results with IC50 values indicating strong inhibitory effects . This suggests potential applications in treating conditions like urinary tract infections or neurodegenerative diseases.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialModerate to strong against S. typhi and B. subtilis
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionStrong inhibition of urease
Neuroprotective PotentialModulation of neuroinflammatory pathways

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